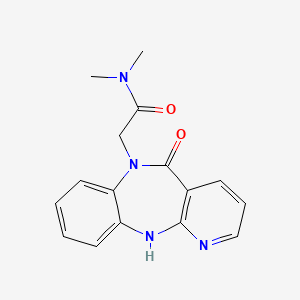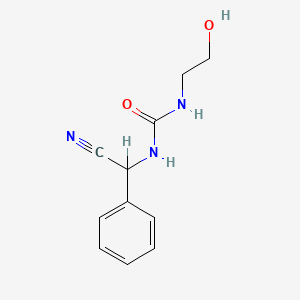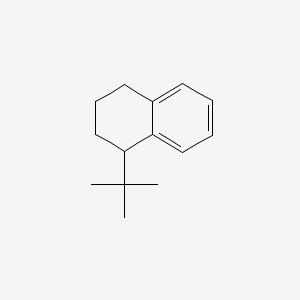
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.4]heptane core with four cyano groups attached to the carbon atoms at positions 1 and 2. The presence of these cyano groups imparts significant reactivity and potential for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a dicyano compound with a cyclopropane derivative, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The cyano groups can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the cyano groups can yield primary amines.
Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile involves its interaction with molecular targets through its cyano groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions.
相似化合物的比较
Similar Compounds
Spiro[2.4]heptane: A simpler spirocyclic compound without the cyano groups.
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.4]heptane-1-carboxamide: Contains an amide group instead of cyano groups.
Uniqueness
Spiro(2.4)heptane-1,1,2,2-tetracarbonitrile is unique due to the presence of four cyano groups, which impart significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for various synthetic and research applications.
属性
CAS 编号 |
10432-35-6 |
|---|---|
分子式 |
C11H8N4 |
分子量 |
196.21 g/mol |
IUPAC 名称 |
spiro[2.4]heptane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-5-10(6-13)9(3-1-2-4-9)11(10,7-14)8-15/h1-4H2 |
InChI 键 |
RWEIIRLOUVGJMY-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2(C1)C(C2(C#N)C#N)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
